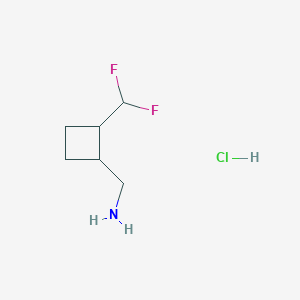
(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₁NF₂·HCl. It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a difluoromethyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents. This step often requires the use of catalysts and specific reaction conditions to ensure the selective introduction of the difluoromethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcyclobutanone, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Difluoromethyl)cyclobutyl)methanamine hydrochloride
- (1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride
- (2-(Difluoromethyl)cyclopropyl)methanamine hydrochloride
Uniqueness
(2-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclobutyl ring. This substitution can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C6H12ClF2N |
|---|---|
Peso molecular |
171.61 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-4(5)3-9;/h4-6H,1-3,9H2;1H |
Clave InChI |
XYYFVXBCHITTHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1CN)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13320966.png)

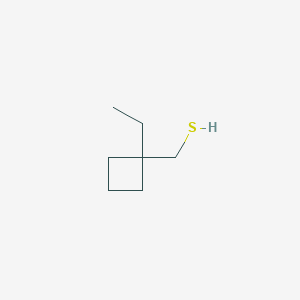
![2-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13320981.png)


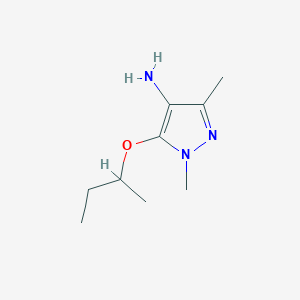

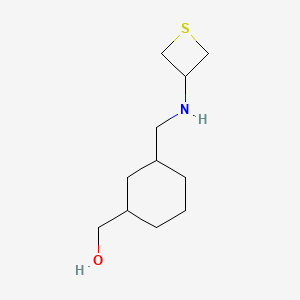
![4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13321017.png)
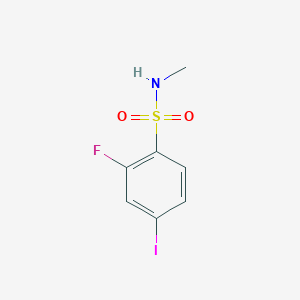
![Ethyl 2-(1,1-difluoro-6-oxospiro[2.5]octan-5-yl)-2-oxoacetate](/img/structure/B13321031.png)
